

Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis

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Compound of Interest

Compound Name: Methyl 3-(2-aminophenoxy)benzoate

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Synthesis of Methyl 3-(2-aminophenoxy)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic strategies for **Methyl 3-(2-aminophenoxy)benzoate**, a key intermediate in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of the starting materials, experimental protocols, and relevant biological context to support researchers in their synthetic endeavors.

Core Synthetic Strategies: An Overview

The synthesis of **Methyl 3-(2-aminophenoxy)benzoate** primarily relies on the formation of a diaryl ether bond between a 2-aminophenol derivative and a methyl 3-halobenzoate or a related precursor. The two most prominent and effective methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

- **Ullmann Condensation:** This classic copper-catalyzed reaction is a robust method for forming carbon-oxygen bonds between aryl halides and phenols.^[1] For the synthesis of the target molecule, this would involve the reaction of 2-aminophenol with a methyl 3-halobenzoate (typically bromo or iodo) in the presence of a copper catalyst and a base. The choice of

ligand for the copper catalyst is crucial for achieving high yields and selectivity, especially when dealing with substrates containing multiple reactive sites like 2-aminophenol.[1][2]

- **Buchwald-Hartwig Amination:** While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, can also be adapted for C-O bond formation. This method often offers milder reaction conditions and broader functional group tolerance compared to the traditional Ullmann coupling. The selective O-arylation of aminophenols has been a subject of study, with specific ligand systems being developed to favor O-arylation over N-arylation.[1][2]

Starting Materials and Reagents

The primary starting materials for the synthesis of **Methyl 3-(2-aminophenoxy)benzoate** are:

- **2-Aminophenol:** A readily available aromatic compound containing both an amino and a hydroxyl group.
- **Methyl 3-halobenzoate:** Typically, Methyl 3-bromobenzoate or Methyl 3-iodobenzoate is used as the aryl halide partner in the coupling reaction.
- **Catalyst System:** This includes a transition metal source (e.g., Copper(I) iodide for Ullmann, a Palladium precatalyst for Buchwald-Hartwig) and a specific ligand (e.g., picolinic acid, BrettPhos).[1][2]
- **Base:** A suitable base is required to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack. Common bases include potassium phosphate (K_3PO_4), cesium carbonate (Cs_2CO_3), and sodium tert-butoxide ($NaOtBu$).
- **Solvent:** High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dioxane are commonly employed.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aryl ethers from aminophenols based on Ullmann-type reactions. It is important to note that specific yields for **Methyl 3-(2-aminophenoxy)benzoate** are not widely reported; therefore, the data presented is based on analogous reactions described in the literature.[1][2]

Parameter	Ullmann Condensation (Cu-catalyzed)
Starting Material 1	2-Aminophenol
Starting Material 2	Methyl 3-bromobenzoate
Catalyst	Copper(I) iodide (CuI)
Ligand	Picolinic Acid
Base	Potassium Phosphate (K ₃ PO ₄)
Solvent	Dimethyl sulfoxide (DMSO)
Temperature	80-110 °C
Reaction Time	12-24 hours
Reported Yield (for analogous reactions)	70-90% [1] [2]

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the selective O-arylation of aminophenols.[\[1\]](#)[\[2\]](#)

Materials:

- 2-Aminophenol
- Methyl 3-bromobenzoate
- Copper(I) iodide (CuI)
- Picolinic Acid
- Potassium Phosphate (K₃PO₄)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Toluene
- Ethyl acetate

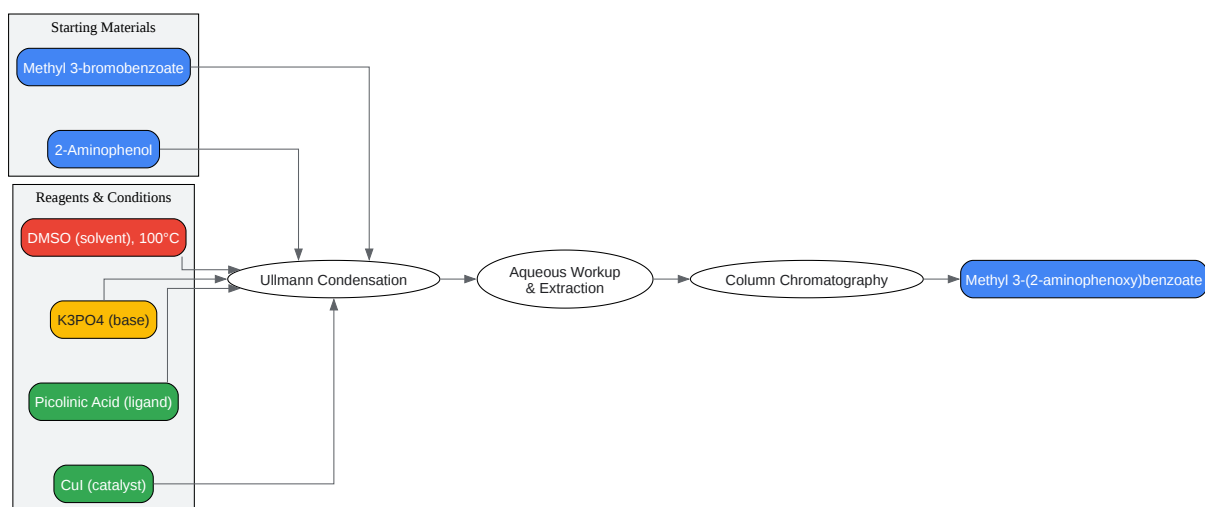
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk tube is added Copper(I) iodide (5 mol%), picolinic acid (10 mol%), and potassium phosphate (2.0 mmol).
- The tube is evacuated and backfilled with argon.
- 2-Aminophenol (1.0 mmol) and Methyl 3-bromobenzoate (1.2 mmol) are added to the tube.
- Anhydrous DMSO (5 mL) is added via syringe.
- The reaction mixture is heated to 100 °C and stirred for 24 hours under an argon atmosphere.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **Methyl 3-(2-aminophenoxy)benzoate**.

Visualizations

Synthetic Workflow

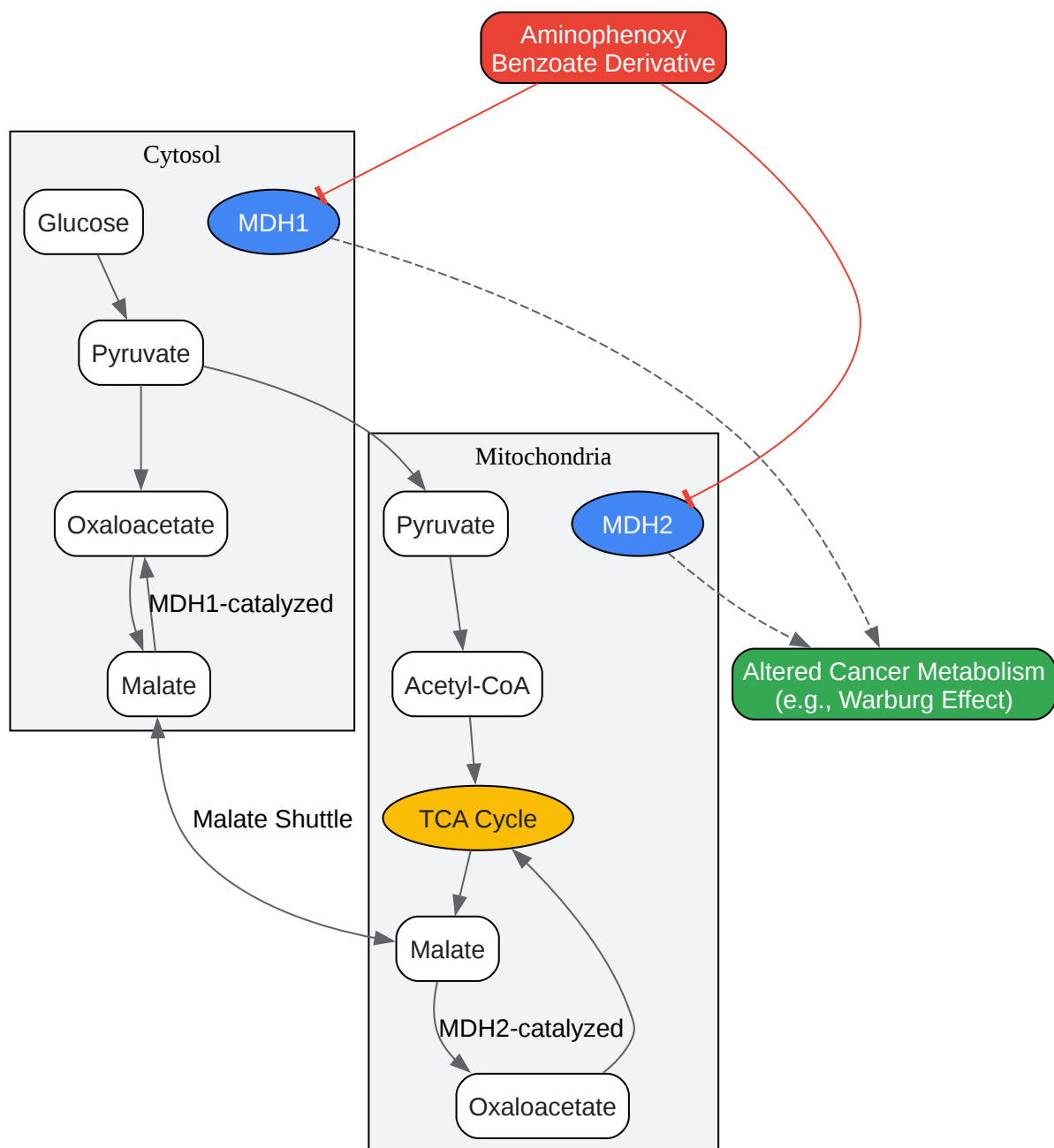


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Caption: Synthetic workflow for **Methyl 3-(2-aminophenoxy)benzoate** via Ullmann condensation.

Potential Biological Relevance: Inhibition of Malate Dehydrogenase

While the specific biological activity of **Methyl 3-(2-aminophenoxy)benzoate** is not extensively documented, a structurally related compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of malate dehydrogenase 1 (MDH1) and 2 (MDH2).^[3] This suggests that compounds with an aminophenoxy benzoate scaffold may have potential as modulators of cellular metabolism, particularly in the context of cancer. The following diagram illustrates the central role of MDH in metabolism and its potential as a therapeutic target.



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Caption: Role of MDH1 and MDH2 in metabolism and potential inhibition by aminophenoxy benzoates.

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Phone: (601) 213-4426

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